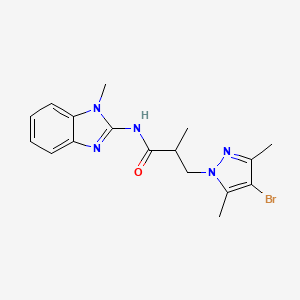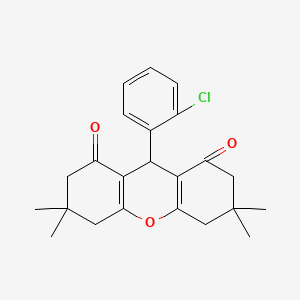![molecular formula C10H17N5O2S B10948425 1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea](/img/structure/B10948425.png)
1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of an isopropyl group, a nitro-substituted pyrazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA typically involves the following steps:
Preparation of 5-METHYL-3-NITRO-1H-PYRAZOLE: This can be achieved through the nitration of 5-methylpyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The 5-METHYL-3-NITRO-1H-PYRAZOLE is then alkylated with 2-bromoethylamine to form 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLAMINE.
Thiourea Formation: The final step involves the reaction of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLAMINE with isopropyl isothiocyanate under mild conditions to yield N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the thiourea group can be hydrolyzed to form the corresponding amine and isothiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of N-ISOPROPYL-N’-[2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA.
Substitution: Formation of substituted thioureas.
Hydrolysis: Formation of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLAMINE and isopropyl isothiocyanate.
Scientific Research Applications
N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ISOPROPYL-N’-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]THIOUREA: Lacks the nitro group, which may result in different reactivity and biological activity.
N-ISOPROPYL-N’-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA: Similar structure but with different substitution patterns on the pyrazole ring.
N-ISOPROPYL-N’-[2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-ISOPROPYL-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA is unique due to the presence of both a nitro-substituted pyrazole ring and a thiourea moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17N5O2S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H17N5O2S/c1-7(2)12-10(18)11-4-5-14-8(3)6-9(13-14)15(16)17/h6-7H,4-5H2,1-3H3,(H2,11,12,18) |
InChI Key |
RYXPBVFCTAVLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=S)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10948346.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B10948349.png)
![N-[1-(dipentylamino)propan-2-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948355.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10948363.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B10948367.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B10948375.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10948376.png)
![N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948381.png)
![(2E)-3-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one](/img/structure/B10948382.png)

![(2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10948407.png)
![(5E)-5-[(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)methylidene]-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948411.png)

![N-(pentafluorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948421.png)
